Etaqualone
Overview
Description
Streptomyces carzinostaticus. It is a complex molecule consisting of a protein component and a non-protein chromophore, which together exhibit potent cytotoxic activity. Zinostatin has been primarily investigated for its potential in cancer therapy, particularly for hepatocellular carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinostatin is isolated from the fermentation broth of Streptomyces carzinostaticus. The isolation process involves several steps, including solvent extraction, precipitation, and chromatographic purification. The compound is then further purified using high-performance liquid chromatography (HPLC) to obtain the desired purity .
Industrial Production Methods: Industrial production of zinostatin involves large-scale fermentation of Streptomyces carzinostaticus under controlled conditions. The fermentation broth is subjected to a series of extraction and purification steps to isolate the active compound. The final product is formulated for clinical use, often in combination with other agents to enhance its therapeutic efficacy .
Chemical Reactions Analysis
Types of Reactions: Zinostatin undergoes several types of chemical reactions, including:
Oxidation: Zinostatin can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the chromophore component of zinostatin, altering its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of zinostatin, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Zinostatin has been extensively studied for its applications in various fields:
Chemistry: Zinostatin serves as a model compound for studying the mechanisms of DNA damage and repair.
Biology: In biological research, zinostatin is used to investigate the cellular responses to DNA damage and the mechanisms of apoptosis.
Medicine: Clinically, zinostatin is used in the treatment of hepatocellular carcinoma.
Industry: In the pharmaceutical industry, zinostatin is used as a lead compound for the development of new anticancer agents.
Mechanism of Action
Zinostatin exerts its effects by binding to DNA and inducing single and double-strand breaks. The chromophore component intercalates into the DNA helix, while the protein component stabilizes the complex. This interaction leads to the formation of reactive oxygen species and subsequent DNA damage, ultimately triggering apoptosis in cancer cells . The molecular targets of zinostatin include various DNA repair enzymes and apoptotic pathways, making it a potent inducer of cell death in tumor cells .
Comparison with Similar Compounds
Miriplatin: A platinum-based anticancer agent used in the treatment of hepatocellular carcinoma.
Cisplatin: Another platinum-based chemotherapeutic agent that induces DNA damage and apoptosis.
Uniqueness of Zinostatin: Zinostatin is unique due to its dual-component structure, consisting of a protein and a chromophore. This combination allows for specific DNA binding and potent cytotoxic effects. Additionally, its ability to induce both single and double-strand DNA breaks sets it apart from other anticancer agents .
Properties
IUPAC Name |
3-(2-ethylphenyl)-2-methylquinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTJKLLUVOTSOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225333 | |
Record name | Etaqualone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7432-25-9 | |
Record name | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7432-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etaqualone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etaqualone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Etaqualone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETAQUALONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS3HB32J7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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